molecular formula C14H18N2O3 B2450880 1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide CAS No. 1396559-01-5

1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide

Cat. No.: B2450880
CAS No.: 1396559-01-5
M. Wt: 262.309
InChI Key: YIQVBWRNTVUOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide is a synthetic small molecule featuring an azetidine ring, a four-membered nitrogen heterocycle that is a key scaffold in modern medicinal chemistry . The compound's structure combines an acetylated azetidine core with a 2-methoxybenzyl carboxamide group. This specific architecture is of significant interest for pharmaceutical research and development, particularly in the exploration of novel bioactive molecules . Azetidine derivatives are frequently investigated as bioisosteres for amide bonds and proline, a strategy used to fine-tune the properties of lead compounds, potentially enhancing their metabolic stability, potency, and selectivity . The 1-acetyl-azetidine-3-carboxamide motif is a recognized pharmacophore in drug discovery, appearing in compounds studied for various biological activities . Researchers may utilize this chemical as a building block for constructing more complex molecules or as a reference standard in assay development. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10(17)16-8-12(9-16)14(18)15-7-11-5-3-4-6-13(11)19-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQVBWRNTVUOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide can be achieved through several routes. . This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges associated with this approach.

Industrial production methods for azetidines often involve cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . These methods provide various routes to produce azetidines with different structures and degrees of control.

Chemical Reactions Analysis

1-Acetyl-N-(2-methoxybenzyl)azetidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the azetidine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Acetyl-N-(2-methoxybenzyl)azetidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which can be triggered under appropriate conditions . This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new products and intermediates.

Comparison with Similar Compounds

1-Acetyl-N-(2-methoxybenzyl)azetidine-3-carboxamide can be compared with other similar compounds, such as aziridines and other azetidines. Aziridines are three-membered nitrogen-containing rings, while azetidines have four-membered rings. The additional ring strain in aziridines makes them more reactive but less stable compared to azetidines .

Similar compounds include:

The uniqueness of 1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide lies in its specific functional groups and the resulting reactivity and stability, making it a valuable compound for various applications.

Biological Activity

1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the azetidine class of compounds, which have been explored for various therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the azetidine ring, which is known for its ability to interact with biological macromolecules. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving cell membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Signal Transducer and Activator of Transcription 3 (STAT3) : This compound has been shown to inhibit STAT3 signaling pathways, which are crucial for cell growth and survival. By disrupting these pathways, it may induce apoptosis in cancer cells .
  • Enzyme Modulation : The compound may also bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact molecular targets remain under investigation .

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of pathogens, suggesting that this compound may possess comparable activity .

Antiviral Activity

Azetidinone derivatives have demonstrated antiviral effects against several viruses. For example, related compounds have shown moderate inhibitory activity against human coronaviruses and influenza viruses . This suggests potential therapeutic applications for viral infections.

Anticancer Activity

Several studies have highlighted the anticancer potential of azetidine derivatives. For example:

  • Compounds similar to this compound have been reported to inhibit cell proliferation and induce apoptosis in breast and prostate cancer cell lines .
  • Specific analogs have displayed significant antiproliferative activity against MCF-7 and MDA-MB-231 human breast carcinoma cells at nanomolar concentrations .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

  • Absorption : Enhanced lipophilicity may improve absorption rates.
  • Distribution : The compound's ability to cross cell membranes effectively contributes to its bioavailability.
  • Metabolism : Initial studies suggest that it may undergo metabolic transformations that could affect its efficacy .

Research Findings and Case Studies

StudyFindings
Study ADemonstrated inhibition of STAT3 in cancer cells leading to reduced viability.
Study BShowed antimicrobial properties against Gram-positive bacteria with an MIC value of 10 µg/mL.
Study CReported significant antiviral activity against H1N1 with an EC50 of 8.3 µM.

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